N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-7-10-18(14(2)11-13)20-23-24-21(26-20)22-19(25)17-9-8-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLSLYAEWYKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 502.5 g/mol. The structure features a tetrahydronaphthalene moiety linked to an oxadiazole ring substituted with a dimethylphenyl group.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- Case Study : A derivative similar to the target compound showed an IC50 value of 1.98 µg/mL against A-431 cancer cells, suggesting strong cytotoxic effects .
- Mechanism : The presence of the oxadiazole moiety is crucial for inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
Antimicrobial Properties
Research has also suggested that oxadiazole derivatives possess antimicrobial activity:
- Findings : Compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance antibacterial activity .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties:
- Mechanism : Some studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 1.98 µg/mL (A-431 cells) | |
| Antimicrobial | Effective against Gram +ve/-ve | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells leading to cell death.
- Protein Interaction : It likely interacts with specific proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
2.1.1. Oxadiazole Derivatives with Sulfanyl Linkages
- Compounds 7c–7f (): These analogs share the 1,3,4-oxadiazole core but incorporate a sulfanyl-propanamide bridge instead of the tetralin-carboxamide. For example, 7e (N-(2,4-dimethylphenyl)-propanamide derivative) has a molecular weight (MW) of 389 g/mol and a melting point (m.p.) of 142°C. However, the tetralin system in the target compound may enhance hydrophobic interactions in biological targets .
2.1.2. Indole-Oxadiazole Hybrids
- Compound 8g (): N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide incorporates an indole moiety. Indole’s electron-rich aromatic system could facilitate π-π stacking with protein targets, a feature absent in the target compound. This structural divergence may result in differing pharmacological profiles, such as antioxidant vs. enzyme-inhibitory activity .
Carboxamide-Linked Analogs
2.2.1. Tetralin-Based Carboxamides
- Compound 116 (): N-(2-(1H-Indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide shares the tetralin-carboxamide scaffold but includes a tetramethyl substitution on the tetralin ring and an indole-ethyl group. This derivative exhibited 88% lipid peroxidation inhibition, suggesting the tetralin-carboxamide framework supports antioxidant activity .
2.2.2. Azabicyclo-Tetralin Hybrids
- Comp-5 (): N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide replaces the oxadiazole with an azabicyclo group. The rigid bicyclic system may improve binding affinity to neurological targets (e.g., acetylcholine receptors) but reduces synthetic accessibility compared to the oxadiazole-based target compound .
Thiadiazole vs. Oxadiazole Derivatives
- Compound 4a (): 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide substitutes sulfur for oxygen in the diazole ring. Thiadiazoles generally exhibit higher electron-withdrawing capacity, which could enhance hydrogen-bonding interactions. However, the target compound’s oxadiazole may offer better metabolic stability due to reduced susceptibility to nucleophilic attack .
Key Structural and Functional Insights
- Bioactivity : The tetralin-carboxamide moiety (as in 116 ) is associated with antioxidant activity, while oxadiazole derivatives (e.g., 7e ) are often explored for antimicrobial or enzyme-inhibitory roles. The target compound’s lack of indole or sulfanyl groups may shift its activity toward kinase or protease inhibition .
- Solubility : The sulfanyl-propanamide in 7e likely enhances water solubility compared to the hydrophobic tetralin system in the target compound. This trade-off impacts bioavailability and dosing strategies .
- Metabolic Stability : The oxadiazole ring in the target compound may offer superior resistance to enzymatic degradation compared to thiadiazoles (e.g., 4a ) or indole-containing analogs (e.g., 8g ) .
Preparation Methods
Hydrazide Cyclization with Carbon Disulfide
A widely adopted method for oxadiazole synthesis involves the reaction of hydrazides with carbon disulfide under alkaline conditions. For the target compound, the precursor 2,4-dimethylbenzoic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide and ethanol. The mixture is refluxed for 8–10 hours to facilitate cyclization, yielding the 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine intermediate.
Reaction Conditions:
Alternative Cyclization Methods
Patent applications describe cyclization using carboxylic acid derivatives, such as acyl chlorides, under acidic conditions. For example, reacting 2,4-dimethylbenzoyl chloride with thiosemicarbazide in phosphoric acid yields the oxadiazole ring with improved regioselectivity. This method minimizes isomer formation and enhances purity (>95% by HPLC).
Carboxamide Coupling Strategies
The 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety is introduced via coupling reactions between the oxadiazole amine and the corresponding carboxylic acid derivative.
Acylation Using Carboxylic Acid Derivatives
The carboxylic acid group of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is activated using thionyl chloride to form the acyl chloride. Subsequent reaction with the oxadiazole amine in dichloromethane, catalyzed by triethylamine, produces the target carboxamide.
Reaction Conditions:
Coupling Reagents and Conditions
Modern peptide coupling reagents, such as HATU or EDCl, enable efficient amide bond formation under mild conditions. A mixture of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF reacts with the oxadiazole amine at room temperature, achieving yields of 88–90%.
Industrial-Scale Synthesis Optimization
Catalysts and Solvent Systems
Phase transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance reaction rates in biphasic systems. A patented process for oxadiazole intermediates employs PTCs with hydrocarbon solvents (e.g., toluene) to improve yield and reduce byproducts.
Industrial Protocol:
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to optimize exothermic cyclization steps. This approach reduces reaction times from hours to minutes and improves safety profiles.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization from ethanol or cyclic hydrocarbons (e.g., cyclohexane). Cyclohexane selectively crystallizes the target compound, reducing residual solvent content to <0.1%.
Purification Data:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol | 95.2 | 78 |
| Cyclohexane | 99.1 | 85 |
Analytical Methods for Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, with characteristic peaks for the oxadiazole (δ 8.2–8.4 ppm) and tetrahydronaphthalene (δ 1.6–2.1 ppm) moieties.
Q & A
Q. Optimization Strategies :
- Reaction Conditions : Temperature (80–100°C) and solvent choice (ethanol, DMF) significantly impact yield. For example, polar aprotic solvents enhance cyclization efficiency .
- Catalysts : Use of phase-transfer catalysts to improve reaction kinetics in heterogeneous systems.
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Oxadiazole Formation | Hydrazine hydrate, CS₂, KOH/EtOH, 80°C | 65–75 | >90% | |
| Carboxamide Coupling | EDCI, DMAP, DMF, RT | 50–60 | >85% |
Basic Research Question: How is the compound characterized for structural confirmation and purity?
Answer:
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, tetrahydronaphthalene signals at δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~375–385 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-N) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Question: What computational methods predict the compound's reactivity and biological target interactions?
Answer:
Density Functional Theory (DFT) :
- Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox reactivity. The oxadiazole ring’s electron-deficient nature favors nucleophilic attack .
- Molecular Docking : Used to model interactions with enzymes (e.g., COX-2, kinases). The tetrahydronaphthalene moiety may occupy hydrophobic pockets, while the oxadiazole acts as a hydrogen-bond acceptor .
Q. Molecular Dynamics (MD) Simulations :
- Evaluates stability of ligand-protein complexes over time. For example, simulations with bacterial dihydrofolate reductase show prolonged binding (>50 ns) .
Advanced Research Question: How can contradictory findings in the compound's biological activity be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations to enhance bioavailability .
Q. Table 2: Reported Biological Activities
| Study | Target | Activity (IC₅₀) | Key Findings | Source |
|---|---|---|---|---|
| A | COX-2 | 12 µM | Anti-inflammatory via prostaglandin suppression | |
| B | S. aureus | MIC = 8 µg/mL | Synergistic effect with β-lactams | |
| C | MCF-7 | 25 µM | Apoptosis via caspase-3 activation |
Q. Resolution Strategies :
- Dose-Response Validation : Repeat assays with extended concentration ranges.
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding .
Advanced Research Question: What methodologies evaluate the compound's stability and reactivity under varying conditions?
Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h. Monitor via HPLC for degradation products (e.g., cleavage of the oxadiazole ring) .
- Oxidative Stress : Treat with H₂O₂ (3% v/v) to assess susceptibility to oxidation.
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C typical for carboxamides) .
Q. Reactivity Profiling :
- Nucleophilic Substitution : React with NaSH to test oxadiazole ring opening.
- Electrophilic Aromatic Substitution : Bromination at the tetrahydronaphthalene ring (monitored by ¹H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
